N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-(2-fluorophenoxy)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O2/c1-24-19-11-6-9-16(19)18(23-24)13-25(15-7-2-3-8-15)21(26)14-27-20-12-5-4-10-17(20)22/h4-5,10,12,15H,2-3,6-9,11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDPIJYHRWXPHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of a fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.
Formation of the Tetrahydrocyclopenta[c]pyrazolyl Intermediate: This step involves the synthesis of the tetrahydrocyclopenta[c]pyrazolyl intermediate through a series of cyclization reactions.
Final Coupling Reaction: The final step involves the coupling of the fluorophenoxy intermediate with the tetrahydrocyclopenta[c]pyrazolyl intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
Serotonin Receptor Modulation
One of the primary applications of this compound is its role as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor. Compounds that exhibit selectivity for 5-HT2C receptors are being explored for their potential in treating psychiatric disorders. Research indicates that N-cyclopentyl derivatives can influence Gq signaling pathways preferentially over β-arrestin recruitment, which is crucial for developing antipsychotic medications .
Antipsychotic Activity
The compound has shown promise in preclinical models for antipsychotic activity. In studies involving amphetamine-induced hyperactivity models, certain derivatives exhibited significant effects akin to those of established antipsychotic drugs. This highlights the potential of N-cyclopentyl derivatives in treating conditions such as schizophrenia and bipolar disorder .
Neuroprotective Effects
Research into the neuroprotective properties of N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide suggests it may aid in neuroplasticity and cognitive function enhancement. By engaging 5-HT2A receptors in the frontal cortex, this compound could potentially support neurogenesis and improve cognitive deficits associated with various neurological disorders .
Table: Summary of Mechanisms and Effects
| Mechanism | Effect | Application Area |
|---|---|---|
| 5-HT2C Receptor Agonism | Antipsychotic effects | Schizophrenia |
| Neuroplasticity Enhancement | Cognitive function improvement | Neurodegenerative diseases |
| Gq Signaling Preference | Reduced side effects | Psychiatric treatments |
Case Study 1: Antipsychotic Efficacy
In a study evaluating the efficacy of N-cyclopentyl derivatives on amphetamine-induced hyperactivity, one compound demonstrated an EC50 value of 24 nM at the 5-HT2C receptor while showing no significant activity at the 5-HT2B receptor. This selectivity indicates a lower risk of side effects commonly associated with non-selective serotonergic agents .
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of N-cyclopentyl derivatives in models simulating neurodegeneration. Results indicated that these compounds could enhance synaptic plasticity and promote neurogenesis in vitro, suggesting their potential utility in treating Alzheimer’s disease and other cognitive disorders .
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenoxy derivatives and tetrahydrocyclopenta[c]pyrazolyl compounds. Examples include:
2-(2-Fluorophenoxy)acetamide: A simpler analog with similar functional groups.
N-cyclopentyl-2-(2-chlorophenoxy)acetamide: A chlorinated analog with similar properties.
Uniqueness
N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Biological Activity
N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a multifaceted mechanism of action that may interact with various biological targets. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C21H26FN3O2
- Molecular Weight : 371.456 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is believed to involve interactions with specific enzymes and receptors. The fluorophenoxy group enhances binding affinity to target proteins, which may modulate their activity and influence various signaling pathways .
Structure-Activity Relationship (SAR)
Research indicates that the presence of a fluorine atom on the phenyl ring significantly enhances the compound's potency and selectivity towards its biological targets. Studies on related compounds have demonstrated that modifications in the structure can lead to variations in inhibitory potency against specific enzymes .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Inhibition of Enzymatic Activity : A study demonstrated that N-cyclopentyl derivatives showed significant inhibition against α-l-fucosidases, with a notable IC50 value indicating high potency. This suggests potential applications in treating conditions related to fucosidase deficiencies .
- Cancer Research : Preliminary studies on cancer cell lines have indicated that this compound may exhibit cytotoxic effects, warranting further investigation into its potential as an anti-cancer agent. Specific mechanisms are still being elucidated through ongoing research.
- Receptor Interaction Studies : Investigations into the interaction with G-protein coupled receptors (GPCRs) are underway to determine the compound's role in modulating receptor activity and downstream signaling pathways.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for synthesizing N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide?
- Methodological Answer : The synthesis involves multi-step substitution and condensation reactions. For example, fluorophenoxy groups can be introduced via nucleophilic aromatic substitution under alkaline conditions (e.g., using K₂CO₃ in DMF at 80°C) . Cyclopentyl and tetrahydrocyclopenta[c]pyrazole moieties require careful optimization of alkylation and cyclization steps, with catalytic acids (e.g., H₂SO₄) to enhance regioselectivity. Condensation reactions with acetamide derivatives should employ coupling agents like EDCI/HOBt to minimize side products .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenoxy protons at δ 6.8–7.2 ppm, cyclopentyl CH₂ at δ 1.5–2.0 ppm) and FTIR to confirm carbonyl stretches (~1680 cm⁻¹). Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities, particularly for the tetrahydrocyclopenta[c]pyrazole core . Mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺: ~470–480 Da).
Advanced Research Questions
Q. What experimental designs resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Step 1 : Validate assay conditions (e.g., cell line viability, solvent controls) to rule out false positives/negatives.
- Step 2 : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm target engagement.
- Step 3 : Employ QSAR modeling to correlate structural features (e.g., fluorophenoxy lipophilicity, cyclopentyl steric effects) with activity discrepancies .
- Example : If conflicting data arise in kinase inhibition studies, compare inhibition profiles across isoforms using recombinant protein assays .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate logP (~3.5), solubility (≈20 µM), and CYP450 interactions. The fluorophenoxy group may enhance metabolic stability but reduce aqueous solubility .
- Molecular Dynamics (MD) Simulations : Model interactions with targets (e.g., kinases or GPCRs) to identify critical binding residues. For example, the acetamide carbonyl may form hydrogen bonds with catalytic lysines .
Contradiction Analysis and Resolution
Q. How to address inconsistencies in reported IC₅₀ values for kinase inhibition?
- Root Cause : Variability in assay formats (e.g., ATP concentration, enzyme sources).
- Resolution :
- Standardize assays using recombinant kinases (e.g., Carna Biosciences) and fixed ATP (1 mM).
- Perform dose-response curves in triplicate with internal controls (e.g., staurosporine) .
Q. What strategies improve solubility without compromising target affinity?
- Methodological Answer :
- Prodrug Design : Introduce phosphate groups at the acetamide nitrogen, cleaved in vivo.
- Co-crystallization : Screen with cyclodextrins or PEG-based solubilizers .
Advanced Topics in Mechanistic Studies
Q. How to elucidate the role of the fluorophenoxy group in target selectivity?
- Methodological Answer :
- Isotopic Labeling : Synthesize ¹⁸F-labeled analogs for PET imaging to track target engagement in vivo.
- Mutagenesis Studies : Compare binding affinities in wild-type vs. mutant targets (e.g., T315I mutation in kinases) .
Q. What in silico tools predict off-target effects for this compound?
- Methodological Answer :
- Use PharmaPendium or ChEMBL databases to cross-reference structural analogs.
- Perform PANTHER pathway analysis to identify unintended GPCR or ion channel interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
